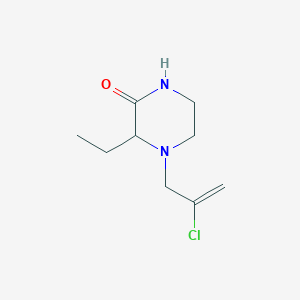
methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method that involves several steps, and its mechanism of action has been studied in depth. In
科学研究应用
Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have potential as an antipsychotic agent, with studies demonstrating its ability to bind to dopamine receptors and modulate their activity. Additionally, Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate has been studied for its potential as a PET imaging agent for the detection of dopamine receptors in the brain.
作用机制
The mechanism of action of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate involves its binding to dopamine receptors in the brain. This compound has been shown to bind to both D1 and D2 dopamine receptors, with a higher affinity for the D2 receptor. By binding to these receptors, Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate modulates their activity, resulting in a decrease in dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate are primarily related to its modulation of dopamine signaling in the brain. Studies have shown that this compound can decrease dopamine release in the striatum, leading to a decrease in locomotor activity in animal models. Additionally, Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate has been shown to have potential as an antipsychotic agent, with studies demonstrating its ability to reduce psychotic symptoms in animal models.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate in lab experiments is its specificity for dopamine receptors. This compound has a high affinity for D2 dopamine receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate is its potential for off-target effects. This compound has been shown to bind to other receptors in addition to dopamine receptors, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate. One area of interest is the development of new antipsychotic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate and its potential for off-target effects. Finally, there is potential for the use of this compound as a PET imaging agent for the detection of dopamine receptors in the brain, which could have implications for the diagnosis and treatment of various neurological disorders.
合成方法
The synthesis of Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate involves a multi-step process that begins with the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline with ethyl bromoacetate in the presence of a base. This reaction results in the formation of ethyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate. The second step involves the hydrolysis of this compound to form the corresponding carboxylic acid. The final step involves the esterification of the carboxylic acid with methanol to form Methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate.
属性
IUPAC Name |
methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-12-4-3-11(14)7-10(12)5-6-15(9)8-13(16)17-2/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUCBTVSFLJPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CC(=O)OC)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)


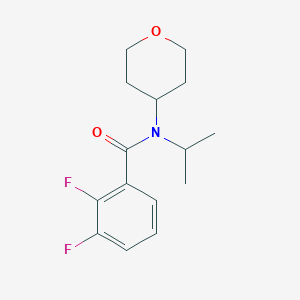

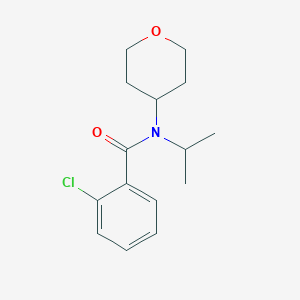

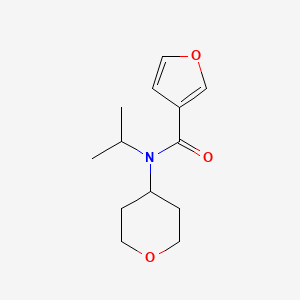

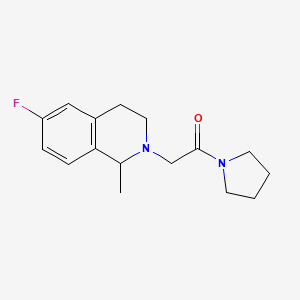
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)
